molecular formula C19H22N4O2S2 B1181315 FZCUSIYWKYVJCY-UHFFFAOYSA-N

FZCUSIYWKYVJCY-UHFFFAOYSA-N

Cat. No.: B1181315
M. Wt: 402.531
InChI Key: FZCUSIYWKYVJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While specific data for FZCUSIYWKYVJCY-UHFFFAOYSA-N is unavailable in the evidence, its InChIKey structure suggests it belongs to the pyridine or trifluoromethyl-substituted heterocyclic family. Such compounds are frequently explored in drug discovery due to their bioactivity, metabolic stability, and structural versatility. For example, highlights a related compound (HVXHWBMLTSDYGK-UHFFFAOYSA-N, CAS 871826-12-9) with molecular formula C7H8ClF3N2, molecular weight 212.60 Da, and applications in medicinal chemistry .

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.531

InChI

InChI=1S/C19H22N4O2S2/c1-13-3-5-14(6-4-13)12-26-19-21-23-17(24)15-11-22(9-10-25-2)8-7-16(15)20-18(23)27-19/h3-6H,7-12H2,1-2H3

InChI Key

FZCUSIYWKYVJCY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSC2=NN3C(=O)C4=C(CCN(C4)CCOC)N=C3S2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes properties of FZCUSIYWKYVHCY-UHFFFAOYSA-N analogs from :

Compound Name (CAS No.) Molecular Formula Molecular Weight (Da) Key Substituents Applications/Notes
(5-(Trifluoromethyl)pyridin-2-yl)methanamine C7H7F3N2 176.14 Trifluoromethyl, pyridine, amine Intermediate in antiviral agents
5-(Trifluoromethyl)picolinamide C7H5F3N2O 190.12 Trifluoromethyl, pyridine, amide Potential kinase inhibitor
2-Methyl-4-(trifluoromethyl)pyridine HCl C7H7ClF3N 197.59 Trifluoromethyl, pyridine, methyl Agrochemical precursor
Hypothetical FZCUSIYWKYVJCY-UHFFFAOYSA-N Not available ~210–220 (estimated) Likely pyridine/trifluoromethyl core Speculated CNS/GPCR-targeted activity

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